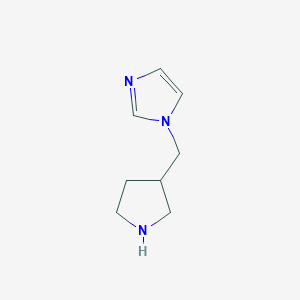

1-(pyrrolidin-3-ylmethyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(pyrrolidin-3-ylmethyl)imidazole |

InChI |

InChI=1S/C8H13N3/c1-2-9-5-8(1)6-11-4-3-10-7-11/h3-4,7-9H,1-2,5-6H2 |

InChI Key |

HNSDEVYZXOHMGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CN2C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Synthesis of 1 Pyrrolidin 3 Ylmethyl 1h Imidazole

Retrosynthetic Analysis of the 1-(pyrrolidin-3-ylmethyl)-1H-imidazole Framework

Retrosynthetic analysis of this compound identifies several logical bond disconnections that pave the way for viable synthetic routes. The most straightforward disconnection is at the C-N bond linking the pyrrolidine (B122466) ring's methyl substituent to the N-1 position of the imidazole (B134444) ring. This approach simplifies the molecule into two primary building blocks: an imidazole nucleus and a 3-substituted pyrrolidine derivative.

This primary disconnection (Path A) suggests a synthesis based on the N-alkylation of imidazole with a reactive pyrrolidine synthon, such as 3-(halomethyl)pyrrolidine or 3-(tosyloxymethyl)pyrrolidine. The pyrrolidine precursor would require an appropriate N-protecting group (e.g., Boc, Cbz) to ensure regioselectivity and prevent side reactions.

Alternative retrosynthetic pathways involve disconnections within the heterocyclic rings themselves. One such strategy (Path B) breaks down the imidazole ring, envisioning its construction onto a pre-formed 3-(aminomethyl)pyrrolidine (B1599286) backbone. This would typically involve a cyclocondensation reaction with reagents that provide the remaining carbon and nitrogen atoms of the imidazole ring. A third approach (Path C) focuses on the formation of the pyrrolidine ring via intramolecular cyclization of an acyclic precursor already containing the imidazole moiety. This is a common strategy for forming five-membered nitrogen heterocycles. mdpi.comnih.gov

Classical and Contemporary Synthetic Approaches to this compound

The synthesis of this compound can be achieved through several established and modern methodologies, each with distinct advantages. These approaches primarily include direct alkylation, strategic cyclization reactions to form one of the heterocyclic rings, and multi-component reactions for rapid scaffold assembly.

Alkylation Strategies for N-Substitution of Imidazoles

The N-alkylation of an imidazole ring is a fundamental and widely used method for creating N-substituted imidazole derivatives. nih.gov This strategy is directly applicable to the synthesis of this compound. The reaction involves the deprotonation of imidazole with a suitable base to form an imidazolide (B1226674) anion, which then acts as a nucleophile, attacking an electrophilic pyrrolidine derivative.

Common bases used for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), or weaker bases such as potassium carbonate (K2CO3) in acetone (B3395972) or acetonitrile. researchgate.netnih.gov The choice of the pyrrolidine component is typically an N-protected 3-(halomethyl)pyrrolidine (e.g., bromide or chloride) or a derivative with a better leaving group, such as a tosylate or mesylate, to facilitate the substitution reaction. The protecting group on the pyrrolidine nitrogen is crucial to prevent its own alkylation and is removed in a final step. The regioselectivity of alkylation on unsymmetrical imidazoles can sometimes be an issue, but for the parent imidazole, substitution occurs at the N-1 position. sci-hub.se

| Parameter | Typical Conditions | Notes |

| Imidazole Reactant | Imidazole | The nucleophilic component. |

| Pyrrolidine Reactant | N-Boc-3-(bromomethyl)pyrrolidine | The electrophilic component with a protecting group. |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K2CO3) | NaH is a strong, irreversible base; K2CO3 is a milder option. researchgate.net |

| Solvent | DMF, THF, Acetone | Aprotic solvents are preferred to avoid side reactions. researchgate.net |

| Temperature | Room temperature to 80 °C | Heating may be required to drive the reaction to completion. researchgate.net |

Cyclization Reactions in Pyrrolidine and Imidazole Ring Formation

Cyclization reactions offer powerful methods for constructing either the pyrrolidine or imidazole ring as a key step in the synthesis.

Pyrrolidine Ring Formation: The synthesis can be designed so that the pyrrolidine ring is formed from an acyclic precursor already bearing the imidazole moiety. A common method for pyrrolidine synthesis is the intramolecular cyclization of an appropriately functionalized amine. nih.gov For instance, an acyclic precursor containing an imidazole group, a nitrogen atom, and a suitable leaving group separated by a four-carbon chain can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. Another powerful technique is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.govosaka-u.ac.jp In this context, an azomethine ylide could be generated from a precursor containing the imidazole-methyl group, which would then react with a dipolarophile to construct the five-membered pyrrolidine ring with high stereocontrol. nih.gov

Imidazole Ring Formation: Alternatively, the imidazole ring can be constructed onto a pre-existing pyrrolidine framework. Starting with a derivative like N-protected 3-(aminomethyl)pyrrolidine, the imidazole ring can be assembled using various classical syntheses. The Radziszewski reaction, for example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source). researchgate.net In this case, the amine from the pyrrolidine derivative would take the place of one ammonia equivalent, leading to the desired N-1 substituted imidazole product after cyclization and oxidation. Other methods, such as the Van Leusen imidazole synthesis, could also be adapted. organic-chemistry.org

| Cyclization Strategy | Key Precursors | Reaction Type |

| Pyrrolidine Formation | Acyclic amine with imidazole and a leaving group | Intramolecular SN2 Cyclization mdpi.com |

| Imidazole-containing azomethine ylide + alkene | [3+2] Dipolar Cycloaddition nih.govosaka-u.ac.jp | |

| Imidazole Formation | 3-(aminomethyl)pyrrolidine + dicarbonyl + aldehyde | Radziszewski Reaction researchgate.net |

Multi-component Condensation Reactions for Scaffold Assembly

Multi-component reactions (MCRs) provide a highly efficient route to complex molecules in a single step by combining three or more reactants. nih.gov For the synthesis of this compound, an MCR approach for imidazole formation could be employed. A four-component reaction could theoretically bring together a 1,2-dicarbonyl compound (like benzil (B1666583) or glyoxal), an aldehyde, an amine (N-protected 3-(aminomethyl)pyrrolidine), and an ammonia source (like ammonium (B1175870) acetate). rsc.org

In this scenario, the components would condense in a domino sequence, first forming an imine intermediate, followed by cyclization and subsequent dehydration/oxidation to yield the fully aromatic imidazole ring directly attached to the pyrrolidin-3-ylmethyl group. The efficiency of MCRs reduces the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. rsc.org

Enantioselective Synthesis of Chiral this compound Isomers

The pyrrolidine ring in this compound contains a stereocenter at the C-3 position, meaning the compound can exist as two enantiomers, (R) and (S). Enantioselective synthesis is therefore critical for accessing optically pure isomers. Strategies to achieve this include the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis.

Chiral pool synthesis is a common approach, utilizing readily available chiral molecules like (S)- or (R)-proline, 4-hydroxyproline (B1632879), or glutamic acid as starting materials. mdpi.com These precursors, with their inherent stereochemistry, can be chemically modified through a series of steps to introduce the required methyl-imidazole substituent at the C-3 position while retaining the original stereochemical integrity.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more elegant and efficient method for establishing the chiral center. This involves using a small amount of a chiral catalyst to induce enantioselectivity in a key bond-forming reaction.

One of the most powerful methods for the asymmetric synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov By employing a chiral metal catalyst (e.g., based on copper, silver, or rhodium) with a chiral ligand, the cycloaddition can proceed with high diastereo- and enantioselectivity, directly forming a chiral pyrrolidine ring. unibo.it The substituents on the azomethine ylide and the alkene can be chosen to lead directly to the desired this compound precursor.

Another potential point for catalytic control is during an alkylation step. While less common for this specific transformation, asymmetric phase-transfer catalysis could potentially be used to enantioselectively alkylate a prochiral precursor. More commonly, an enantioselective reduction of a pyrrolidone or a related cyclic imine precursor, using a chiral catalyst such as a Noyori-type ruthenium complex or a CBS catalyst, could establish the stereocenter before the imidazole moiety is introduced.

| Method | Principle | Example |

| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | Conversion of (S)-glutamic acid to (S)-3-substituted pyrrolidine. mdpi.com |

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter in a prochiral substrate. | Asymmetric 1,3-dipolar cycloaddition using a chiral copper-Box complex. nih.govunibo.it |

| Chiral Auxiliary | A chiral group is temporarily attached to guide the stereochemical outcome. | Evans auxiliary used to direct an alkylation on a pyrrolidine precursor. |

Chiral Pool Approaches Utilizing Pyrrolidine Precursors

The synthesis of optically pure compounds containing a pyrrolidine ring often relies on the use of a ready-made heterocycle that already contains a chiral center. This approach, known as chiral pool synthesis, is highly effective for producing enantiomerically pure target molecules with good yields. mdpi.com For the synthesis of this compound, naturally occurring amino acids such as proline and 4-hydroxyproline are common starting materials. mdpi.com

These precursors provide a straightforward way to introduce the chiral pyrrolidine fragment into the final molecule. mdpi.com For instance, (R)- and (S)-aspartic acid have been successfully used as starting materials for the synthesis of 3-pyrrolidinylisoxazoles, demonstrating the utility of amino acids in creating substituted pyrrolidine rings. nih.gov The general strategy involves the functionalization of the pre-existing, optically pure cyclic precursor to build the desired molecule. mdpi.com This method is often preferred over the formation of the pyrrolidine ring from acyclic precursors due to its efficiency in achieving the desired stereochemistry. mdpi.comnih.gov

Derivatization Strategies and Analogue Development on the this compound Core

The this compound scaffold serves as a versatile template for the development of new biologically active compounds. Derivatization strategies focus on modifying both the imidazole and pyrrolidine rings, as well as creating hybrid molecules to explore a wider chemical space and optimize pharmacological properties. nih.govnih.gov

Modifications at the Imidazole Nitrogen and Carbon Positions

The imidazole ring is amphoteric, meaning it can act as both an acid and a base, making it susceptible to both electrophilic and nucleophilic attacks. nih.gov The nitrogen atom at the 3-position is generally more reactive towards electrophiles due to the availability of an unshared pair of electrons. nih.gov This reactivity allows for a variety of modifications.

N-substituted imidazole-5-carboxamides have been synthesized by first alkylating the sulfur atom of a 2-mercapto-1-benzylimidazole intermediate, followed by oxidation and conversion to the corresponding acid halide, which can then be reacted with amines. researchgate.net Another common strategy involves the condensation of substituted aryldiazonium chlorides with the imidazole ring to introduce aryl groups. researchgate.net These synthetic routes provide pathways to a diverse range of analogues with potentially varied biological activities.

| Modification Site | Reagents/Conditions | Resulting Structure | Reference |

| Imidazole N-1 | Alkyl halides | N-alkylated imidazole | researchgate.net |

| Imidazole C-2 | Alkylation of 2-mercapto group | 2-alkylthio-imidazole | researchgate.net |

| Imidazole C-4/C-5 | Aryldiazonium chlorides | C-arylated imidazole | researchgate.net |

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring is a key scaffold in drug discovery due to its three-dimensional structure, which allows for efficient exploration of pharmacophore space. nih.govresearchgate.net The stereogenicity of the carbon atoms in the pyrrolidine ring is a crucial feature, as different stereoisomers can exhibit distinct biological profiles. nih.gov

Functionalization of a pre-existing pyrrolidine ring is a common and effective strategy for creating analogues. nih.govresearchgate.net Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with olefinic dipolarophiles provide a powerful method for synthesizing diversely functionalized, homochiral pyrrolidines. nih.gov This approach allows for the generation of enantiomerically pure pyrrolidine fragments with a high degree of saturation and three-dimensional diversity. nih.gov By varying the aldehyde and alkene components in this reaction, a wide range of substituents can be introduced onto the pyrrolidine ring, enabling extensive structure-activity relationship (SAR) studies. nih.govnih.gov

| Synthetic Strategy | Key Features | Outcome | Reference |

| Asymmetric 1,3-Dipolar Cycloaddition | Metal-catalyzed reaction of azomethine ylides and olefins | Enantiomerically pure, diversely functionalized pyrrolidines | nih.gov |

| Functionalization of Proline Derivatives | Use of readily available chiral precursors | Introduction of various substituents while retaining stereochemistry | nih.govresearchgate.net |

| Reductive Amination | Reaction of a pyrrolidine-based aldehyde with amines | High yields of N-substituted pyrrolidine derivatives | nih.gov |

Development of Hybrid Molecules Incorporating this compound

Molecular hybridization is a strategy that combines two or more pharmacophoric units into a single molecule to create new compounds with potentially enhanced or synergistic biological activities. The this compound core can be incorporated into hybrid molecules to target multiple biological pathways.

For example, hybrid molecules containing both imidazole and 1,3,4-thiadiazole (B1197879) moieties have been synthesized. nih.govmdpi.com The synthesis often involves a multi-step route where the different heterocyclic components are linked together, for instance, through an amide bond. mdpi.com Another approach involves the 1,3-dipolar cycloaddition reaction, which has been used to create novel polyhydroxylated pyrrolidine-triazole and pyrrolidine-isoxazole hybrid molecules. rsc.org This "click chemistry" approach is efficient for linking an azide-functionalized fragment with an alkyne-containing partner. nih.gov The development of such hybrid molecules opens avenues for discovering novel therapeutic agents with unique pharmacological profiles. nih.govrsc.org

Theoretical and Computational Investigations of 1 Pyrrolidin 3 Ylmethyl 1h Imidazole

Intermolecular Interactions Involving 1-(pyrrolidin-3-ylmethyl)-1H-imidazole

Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in defining the conformational preferences and intermolecular interactions of this compound. The molecule possesses both hydrogen bond donors (the secondary amine in the pyrrolidine (B122466) ring) and acceptors (the nitrogen atoms of the imidazole (B134444) ring and the pyrrolidine nitrogen).

Computational studies on similar imidazole-containing compounds have shown that the accessibility of the imidazole's lone pair of electrons is a key determinant in its ability to form hydrogen bonds. researchgate.net In the case of this compound, the pyrrolidine ring's amine group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model these interactions. By calculating the potential energy surface, researchers can identify the most stable conformations, which are often stabilized by intramolecular hydrogen bonds. Furthermore, simulations can predict how the molecule will interact with solvent molecules or other species through intermolecular hydrogen bonds, forming extensive networks that influence its solubility and reactivity. In solid-state crystal structures of related benzimidazole (B57391) derivatives, consistent hydrogen bonding patterns, such as N-H···N interactions, are frequently observed, forming chain-like arrangements. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Significance |

|---|---|---|---|

| Pyrrolidine N-H | Imidazole N | Intramolecular/Intermolecular | Influences conformation and molecular aggregation |

| Pyrrolidine N-H | Solvent (e.g., water) | Intermolecular | Affects solubility and solvation |

| Solvent (e.g., water) | Imidazole N | Intermolecular | Contributes to solvation shell structure |

This table is illustrative and based on the functional groups present in the molecule.

Aromatic Stacking (π-π Interactions)

The imidazole ring of this compound is an aromatic system, making it capable of participating in π-π stacking interactions. These non-covalent interactions are crucial in various chemical and biological processes, including the stabilization of protein and nucleic acid structures. nih.gov

Computational studies on imidazole and its derivatives have demonstrated their ability to form π-π stacked dimers. nih.gov These interactions can be investigated using quantum chemical calculations to determine the geometry and energy of the stacked conformations. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) significantly affects the strength of the interaction. DFT calculations with dispersion corrections are often used to accurately model these weak interactions. sciforum.net

For this compound, π-π stacking could occur between two or more molecules, leading to the formation of supramolecular assemblies. The pyrrolidin-3-ylmethyl substituent may sterically influence the preferred stacking arrangement. Understanding these interactions is important for predicting the molecule's behavior in condensed phases and its potential to interact with other aromatic systems. rsc.orgmdpi.com

Theoretical Prediction of Spectroscopic Signatures (Purely Theoretical)

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy, aiding in the interpretation of experimental data and the characterization of new compounds.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method.

The calculated chemical shifts are highly sensitive to the molecular geometry. Therefore, an accurate prediction requires a reliable optimized structure of the molecule. By comparing the calculated shifts with experimental data for related compounds, researchers can confirm the structure and assign the observed NMR signals. For example, in similar imidazole derivatives, the protons of the imidazole ring typically appear in the aromatic region of the ¹H NMR spectrum. rsc.orgchemicalbook.com

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| Imidazole C2-H | 7.5 - 7.8 | 135 - 140 |

| Imidazole C4-H | 7.0 - 7.2 | 125 - 130 |

| Imidazole C5-H | 6.8 - 7.0 | 115 - 120 |

| Pyrrolidine CH | 2.8 - 3.2 | 55 - 60 |

| Methylene (B1212753) CH₂ | 3.9 - 4.2 | 50 - 55 |

| Pyrrolidine CH₂ | 1.8 - 2.5 | 30 - 40 |

Note: These values are illustrative and represent typical ranges for similar chemical environments. Actual values would be obtained from specific quantum chemical calculations.

Vibrational Frequencies and Modes (IR/Raman)

Theoretical calculations can also predict the vibrational frequencies and modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed at the harmonic approximation level using methods like DFT.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. This information is invaluable for assigning the bands in experimental spectra. For instance, the N-H stretching vibration of the pyrrolidine ring would be expected in a distinct region of the IR spectrum. mdpi.com

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.orgresearchgate.net This involves locating the structures of reactants, products, intermediates, and transition states. For reactions involving this compound, computational studies can provide insights into reaction pathways, activation energies, and the roles of catalysts.

For example, the nucleophilic character of the imidazole and pyrrolidine nitrogen atoms suggests that this molecule can participate in various reactions, such as alkylations or acylations. Computational modeling can be used to determine which nitrogen atom is more nucleophilic and to predict the regioselectivity of such reactions. By calculating the energies of the transition states for different possible pathways, the most favorable reaction mechanism can be identified. researchgate.net These theoretical investigations can guide the design of new synthetic routes and help in understanding the molecule's reactivity profile. nih.gov

Structure Activity Relationship Sar Studies of 1 Pyrrolidin 3 Ylmethyl 1h Imidazole Derivatives at the Molecular Level

Design Principles for 1-(pyrrolidin-3-ylmethyl)-1H-imidazole Analogues based on SAR

The design of analogues based on the this compound core follows several key principles derived from SAR studies of related heterocyclic compounds. The primary goal is to modify the chemical structure to enhance binding affinity and selectivity for a specific biological target while maintaining favorable physicochemical properties. nih.gov

Key modification points on the scaffold include:

The Pyrrolidine (B122466) Ring: Substitutions can be made at various positions, particularly on the nitrogen atom (position 1) or the carbon atoms. The stereochemistry at position 3, where the methyl-imidazole group is attached, is a critical factor. nih.gov

The Imidazole (B134444) Ring: The nitrogen and carbon atoms of the imidazole ring are potential sites for substitution to modulate electronic properties and interaction capabilities.

The Methylene (B1212753) Linker: The linker connecting the two rings can be modified in length or rigidity to alter the spatial relationship between the pyrrolidine and imidazole moieties.

SAR studies on related pyrrolidine derivatives have shown that the nature and position of substituents significantly influence biological activity. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the 3-position was found to be a strong determinant of anticonvulsant activity. nih.gov Similarly, for the this compound scaffold, modifications at position 3 of the pyrrolidine ring are expected to be critical.

Influence of Substituent Effects on Molecular Interactions and Binding Affinity

Substituents introduced onto the this compound scaffold can profoundly influence its interaction with target biomolecules, thereby affecting binding affinity. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating or electron-withdrawing groups on either the pyrrolidine or imidazole ring can alter the molecule's electrostatic potential and hydrogen bonding capacity. For example, SAR studies on a series of pyrrolidine-based α-amylase and α-glucosidase inhibitors revealed that derivatives with electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), showed enhanced inhibitory activity. nih.gov On the imidazole ring, substitutions can modulate the basicity of the nitrogen atoms and the ring's ability to act as a hydrogen bond donor or acceptor. tci-thaijo.org

Steric Effects: The size and shape of substituents play a crucial role in determining how a ligand fits into a binding pocket. Bulky groups can create steric hindrance, which may be detrimental or beneficial depending on the topology of the target site. nih.gov In some cases, introducing a methyl group can confer metabolic stability due to steric hindrance, leading to better pharmacokinetic profiles. nih.gov Kinetic studies on imidazole derivatives binding to metmyoglobin have demonstrated that the position of a methyl substituent can significantly affect binding affinity. nih.gov

The table below illustrates potential effects of substituents on different positions of the core scaffold, based on findings from related compounds.

| Scaffold Position | Substituent Type | Potential Impact on Interaction | Rationale / Example |

| Pyrrolidine Ring (N1) | Alkyl, Aryl | Modulate lipophilicity, introduce new interaction points | N-aryl substitution in pyrrole (B145914) derivatives influences antibacterial spectrum. nih.gov |

| Pyrrolidine Ring (C3) | Fluorophenyl, Indanyl | Enhance potency and enzyme/receptor selectivity | In pyrrolidine sulfonamides, fluorophenyl groups at C3 improved in vitro potency. nih.gov |

| Imidazole Ring (N1) | Aromatic ring | Can act as a hydrogen bond donor | Pharmacophoric examination shows N-substitution with a benzene (B151609) ring allows it to act as a hydrogen bond donor. tci-thaijo.org |

| Imidazole Ring (C2, C4, C5) | Halogens (Cl, F) | Enhance binding affinity through halogen bonds | Halogen substitution in imidazole-pyrazole analogues was found to enhance antifungal effects. researchgate.net |

Conformational Factors and Their Impact on Molecular Recognition

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. The pyrrolidine ring is not planar and exists in various "puckered" or "envelope" conformations. nih.gov The specific conformation adopted can be controlled by the choice and stereochemistry of substituents. nih.gov

This conformational flexibility allows the scaffold to adapt to the shape of a binding site, but it can also be a liability if the molecule adopts an inactive conformation. A key strategy in analogue design is to introduce substituents that favor or "lock" the molecule into a bioactive conformation. For example, a cis-substituent on a pyrrolidine ring was shown to favor a pseudo-axial conformation of another group, which was the main pharmacophore for its target. nih.gov The stereospecific orientation of substituents can fundamentally change the binding mode within a target's binding pocket. nih.gov

The relative orientation of the pyrrolidine and imidazole rings, governed by the flexibility of the methylene linker, is also crucial for molecular recognition. This orientation dictates how the key interacting groups of both rings are presented to the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly valuable. nih.govnih.gov

These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to enhance or diminish activity. mdpi.com

CoMFA calculates steric and electrostatic fields.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

A typical 3D-QSAR study on pyrrolidine or imidazole derivatives involves aligning a set of analogues and using their known biological activities to build a predictive model. nih.gov Such models have shown good stability and predictability for various pyrrolidine derivatives, guiding the design of new compounds with improved potency. nih.gov For instance, a 3D-QSAR study might reveal that a bulky, electropositive substituent is favored at one position of the pyrrolidine ring, while a hydrogen bond acceptor is preferred on the imidazole moiety. These insights provide a rational basis for designing the next generation of analogues. nih.gov

Pharmacophore Modeling and Ligand Design Based on the this compound Core

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. semanticscholar.org A pharmacophore model for ligands based on the this compound core would typically include features such as:

Hydrogen Bond Acceptors (A)

Hydrogen Bond Donors (D)

Hydrophobic Groups (H)

Aromatic Rings (R)

Positive/Negative Ionizable Features

Pharmacophoric examination of the imidazole core shows it can act as an aromatic ring or a hydrophobic center. tci-thaijo.org When substituted with certain groups, it can also function as a hydrogen bond donor. tci-thaijo.org The pyrrolidine ring and its substituents contribute primarily to hydrophobic and stereospecific interactions.

Ligand-based pharmacophore models can be generated from a set of known active compounds. nih.gov This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active. This approach, combined with scaffold hopping, can lead to the discovery of novel chemical series with the desired biological activity. nih.gov For example, a pharmacophore model might define a specific distance and angular relationship between a hydrogen bond acceptor on the imidazole ring and a hydrophobic feature on the pyrrolidine ring as being essential for activity.

Molecular Mechanisms of 1 Pyrrolidin 3 Ylmethyl 1h Imidazole Interaction with Biological Targets

Enzyme Modulation and Inhibition Kinetics by 1-(pyrrolidin-3-ylmethyl)-1H-imidazole Analogues (In vitro/Molecular Focus)

While technically a receptor, the interaction of these compounds with the H3R can be analyzed through principles analogous to enzyme modulation, focusing on binding affinity and functional antagonism. Analogues of this compound act as competitive antagonists or inverse agonists at the H3 receptor. wikipedia.orgnih.gov This means they bind to the same site as the endogenous agonist, histamine (B1213489), but fail to activate the receptor. Instead, they block histamine from binding and, in the case of inverse agonists, reduce the receptor's basal or constitutive activity. nih.govnih.gov

The potency of these compounds is often quantified by their binding affinity (Ki) and their functional antagonist activity (pA2 or Kb). Radioligand displacement assays, typically using [3H]-Nα-methylhistamine, are employed to determine the Ki values, which represent the concentration of the ligand required to occupy 50% of the receptors. nih.govnih.gov Functional assays, such as measuring the inhibition of agonist-induced responses (e.g., GTPγ[35S] binding or cAMP accumulation), are used to determine the antagonist potency. nih.gov Studies on various imidazole-based H3R antagonists have reported pKi values ranging from approximately 7.5 to over 9.0, indicating high-affinity binding in the nanomolar range. nih.gov

| Compound | Core Scaffold | hH3R Ki (nM) | Reference |

|---|---|---|---|

| Compound 13 | (Phenoxy)propyl-pyrrolidine | 25 | nih.gov |

| Compound 31 | N-(benzyl)-N'-(pyrrolidin-1-ylheptyl)guanidine | ~1.66 (pKi 8.78) | nih.gov |

| Ciproxifan (B1662499) | (Cyclopropyl)phenyl-imidazole | Variable | nih.gov |

| Pitolisant | (Phenoxy)propyl-piperidine | Variable | cresset-group.com |

| Compound 11 | Aryloxy-pyrrolidine | High Affinity | lookchem.com |

Molecular modeling and site-directed mutagenesis studies have been instrumental in elucidating the binding site of imidazole-containing antagonists within the transmembrane (TM) domain of the H3 receptor. nih.gov The binding of these ligands is not typically allosteric; they occupy the orthosteric binding pocket where histamine binds. nih.gov

Key interactions for H3R antagonists involve specific amino acid residues:

Aspartic Acid (D114) in TM3: This residue is considered a crucial anchor point, forming a salt bridge or strong hydrogen bond with the protonated basic nitrogen atom present in the pyrrolidine (B122466) or a similar basic moiety of the antagonists. nih.govsemanticscholar.orgmdpi.com

Glutamic Acid (E206) in TM5: This residue forms another key ionic or hydrogen bond interaction with the imidazole (B134444) ring of the ligands. cresset-group.com

Tyrosine Residues (Y115, Y394): Aromatic residues within the binding pocket, such as tyrosines, engage in π-π stacking interactions with the aromatic rings of the antagonist molecules, contributing to binding affinity and stability. cresset-group.commdpi.com

These interactions create a specific "pharmacophore" for H3R antagonists, typically consisting of a basic amine (like the one in the pyrrolidine ring), a central scaffold, and another polar or aromatic group that interacts with E206 and surrounding residues. nih.govresearchgate.net While the primary mechanism is orthosteric antagonism, the concept of allosteric modulation is an emerging field in drug discovery for GPCRs, where molecules bind to a secondary site to modulate the receptor's response to the endogenous ligand. biorxiv.org However, for the class of compounds , the predominant mechanism described is competitive, orthosteric binding.

For GPCRs, these complexes are ligand-receptor complexes. Thermodynamic studies have been used to discriminate the binding mechanisms of H3R agonists and antagonists. These studies reveal that the binding of antagonists, including imidazole-based structures, is typically driven by both favorable enthalpy (ΔH) and entropy (ΔS) changes. nih.gov This suggests that the binding event is characterized by both strong, specific interactions (like hydrogen bonds) and the release of ordered water molecules from the binding site. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex. nih.gov These simulations show that upon binding, an antagonist like ciproxifan stabilizes an inactive conformation of the receptor. nih.gov This contrasts with agonist binding, which induces conformational changes that lead to receptor activation and signal transduction. The antagonist effectively "locks" the receptor in a state that is unable to couple with its intracellular signaling partners (G proteins). nih.gov

Receptor Binding Profile Analysis of this compound Derivatives (Molecular Focus)

Derivatives based on the pyrrolidine-imidazole scaffold are primarily characterized by their high affinity and selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4). nih.govnih.gov This selectivity is crucial for minimizing off-target side effects. For instance, many early imidazole-based compounds faced challenges due to their inhibition of cytochrome P450 enzymes, a problem that newer, more selective non-imidazole antagonists have sought to overcome. wikipedia.org The pyrrolidine moiety is a common feature in many potent H3R antagonists, contributing to the required basicity for interaction with D114. nih.govlookchem.com

Computational docking simulations have been extensively used to predict and rationalize the binding modes of H3R antagonists. cresset-group.comsemanticscholar.org These studies consistently highlight the critical interactions with D114 in TM3 and E206 in TM5. cresset-group.comsemanticscholar.org

Docking studies reveal a common binding orientation:

The basic nitrogen of the pyrrolidine ring is positioned to form a strong ionic interaction with the carboxylate group of D114. mdpi.com

The imidazole ring (or a bioisosteric replacement) is oriented towards TM5 to interact with E206.

Aromatic portions of the molecule are often sandwiched between aromatic residues like tyrosines and phenylalanines, engaging in stabilizing π-π stacking interactions. cresset-group.com

| Receptor Residue | Transmembrane Helix (TM) | Type of Interaction | Interacting Ligand Moiety | Reference |

|---|---|---|---|---|

| Asp114 | TM3 | Ionic / Hydrogen Bond | Protonated Basic Amine (e.g., in Pyrrolidine) | nih.govsemanticscholar.orgmdpi.com |

| Glu206 | TM5 | Ionic / Hydrogen Bond | Imidazole Ring / Polar Group | cresset-group.com |

| Tyr115 | TM3 | Cation-π / π-π Stacking | Aromatic Rings | cresset-group.commdpi.com |

| Tyr394 | TM7 | π-π Stacking | Aromatic Rings | cresset-group.com |

| Tyr91 | TM2 | Hydrogen Bond | Carbonyl/Linker Group | researchgate.net |

While radioligand binding assays are the most commonly reported method for determining affinity, more advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide deeper insights into the kinetics and thermodynamics of binding. These techniques are less frequently reported in the literature for H3R antagonists but offer the advantage of being label-free. SPR can measure the on-rate (kon) and off-rate (koff) of ligand binding, providing a more detailed kinetic profile than equilibrium-based assays. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of all major thermodynamic parameters (ΔH, ΔS, and the binding constant Ka) in a single experiment. nih.gov For H3R ligands, thermodynamic data derived from temperature-varied competition binding assays have shown that antagonist binding is generally enthalpy-driven, confirming strong, specific interactions within the binding pocket. nih.gov

Modulation of Intracellular Molecular Pathways by this compound

As antagonists of the H3 receptor, which is coupled to Gi/o proteins, these compounds block the intracellular signaling cascades normally initiated by histamine. frontiersin.orgresearchgate.net The primary consequence of H3R activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.net By blocking this action, H3R antagonists prevent the histamine-induced decrease in cAMP. researchgate.net

The antagonism of H3R by these compounds leads to the modulation of several downstream molecular pathways:

cAMP/PKA Pathway: By preventing the inhibition of adenylyl cyclase, H3R antagonists lead to a relative increase in cAMP levels, which in turn can activate Protein Kinase A (PKA). This disinhibition can influence the phosphorylation state of numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). researchgate.net

MAPK/ERK Pathway: H3 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. researchgate.net Antagonists would be expected to block this stimulation, thereby inhibiting downstream effects on cell proliferation and differentiation. nih.gov

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important cascade that can be modulated by H3R. researchgate.netnih.gov H3R activation can stimulate this pro-survival pathway. researchgate.net Consequently, H3R antagonists can inhibit this effect, a mechanism that has been explored in the context of cancer, where H3R inhibition was shown to suppress tumor growth by downregulating the PI3K/Akt/mTOR and MEK/ERK signaling pathways. nih.govnih.gov

Neurotransmitter Release: The most significant functional outcome of H3R antagonism is the increased release of histamine and other neurotransmitters in the CNS. nih.gov This is a direct result of blocking the presynaptic autoinhibition (for histamine) and hetero-inhibition (for other neurotransmitters), leading to enhanced neuronal firing and neurotransmitter release into the synapse. nih.govnih.gov

Lack of Publicly Available Research Data for this compound in Specified Biological Contexts

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific research data available for the chemical compound This compound within the detailed molecular and structural biology contexts requested.

Extensive searches were conducted to find information pertaining to this specific compound's role in:

Molecular Mechanisms of Interaction with Biological Targets:

Gene expression regulation at the molecular level.

Protein-protein interaction modulation.

Structural Basis of Target Interactions:

X-ray crystallography studies of co-crystal structures.

Cryo-Electron Microscopy (Cryo-EM) studies of complex formations.

Development and Application:

Use as molecular probes or chemical biology tools.

The search results did not yield any peer-reviewed articles, structural data depositions, or detailed experimental findings that specifically name or investigate This compound for these purposes. While the broader chemical scaffolds of pyrrolidine and imidazole are common in medicinal chemistry and chemical biology, research detailing the specific activities and structural interactions of this particular derivative, as outlined in the query, is not present in the public domain.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements without resorting to speculation or fabricating information, which would violate the principles of scientific accuracy. The requested data tables and detailed research findings for This compound do not appear to exist in published scientific literature.

Advanced Analytical Methodologies in 1 Pyrrolidin 3 Ylmethyl 1h Imidazole Research

Advanced Chromatographic Separation Techniques for Research Samples

Chromatographic methods are fundamental in the purification and analysis of "1-(pyrrolidin-3-ylmethyl)-1H-imidazole". Advanced techniques provide the high resolution and sensitivity required for demanding research applications.

The structure of "this compound" contains a stereocenter at the C3 position of the pyrrolidine (B122466) ring, meaning it exists as a pair of enantiomers, (R)- and (S)-isomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and the assessment of enantiomeric purity are critical. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective method for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including those with imidazole (B134444) moieties. The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving interactions such as hydrogen bonds, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol, is crucial for achieving optimal resolution. The development of enantioselective HPLC methods is a necessary step for monitoring stereoselective synthesis and for isolating pure enantiomers for further study.

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Hypothetical Retention Time (R-isomer) | 8.5 min |

| Hypothetical Retention Time (S-isomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

In research and development, "this compound" may be present in complex matrices such as reaction mixtures, biological fluids, or environmental samples. Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are indispensable for such analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying low concentrations of the compound in aqueous and biological samples. The technique involves chromatographic separation via HPLC or UHPLC, followed by ionization (typically electrospray ionization, ESI) and detection by a tandem mass spectrometer. In MS/MS, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference. The development of a rapid and sensitive LC-MS/MS method is essential for pharmacokinetic studies and for monitoring the compound in various assays.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile or semi-volatile derivatives of the target compound. For non-volatile compounds like "this compound", derivatization is often required to increase volatility and thermal stability. GC-MS offers high chromatographic resolution and provides electron ionization (EI) mass spectra that are highly reproducible and useful for structural confirmation through library matching.

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-Phase UHPLC |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 164.12 |

| Product Ion 1 (Quantifier) | m/z 82.07 (Pyrrolidinylmethyl fragment) |

| Product Ion 2 (Qualifier) | m/z 95.06 (Imidazolemethyl fragment) |

Spectroscopic Techniques for Mechanistic Elucidation and Structural Research (Beyond Basic Identification)

Spectroscopic methods provide deep insight into the molecular structure, conformation, and electronic properties of "this compound".

High-resolution NMR spectroscopy is the most powerful technique for determining the solution-state structure of molecules. Beyond simple 1D ¹H and ¹³C spectra for basic identification, advanced 2D NMR experiments are employed for unambiguous signal assignment and conformational analysis.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring and the methyl bridge.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the pyrrolidinylmethyl fragment to the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For "this compound", NOESY can reveal the preferred conformation around the rotatable single bonds and the relative orientation of the two heterocyclic rings. These studies are vital for understanding how the molecule might interact with biological targets.

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| Im-C2 | 137.5 | 7.65 | s |

| Im-C4 | 128.8 | 7.15 | s |

| Im-C5 | 119.2 | 6.90 | s |

| CH₂ (Bridge) | 50.5 | 4.05 | d |

| Pyr-C2 | 54.0 | 3.10, 2.85 | m |

| Pyr-C3 | 38.1 | 2.55 | m |

| Pyr-C4 | 30.2 | 2.05, 1.65 | m |

| Pyr-C5 | 46.5 | 3.00, 2.75 | m |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to changes in structure and intermolecular interactions, such as hydrogen bonding.

For "this compound", key vibrational bands include the N-H stretch of the pyrrolidine (if protonated or involved in H-bonding), C-H stretches (aromatic and aliphatic), C=N and C=C stretches within the imidazole ring, and various C-N stretching modes. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved. Shifts in the position and intensity of these bands can be used to study how the molecule interacts with solvents, metal ions, or biological macromolecules.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3150-3100 | C-H stretch (Imidazole ring) |

| 2980-2850 | C-H stretch (Aliphatic, Pyrrolidine & CH₂) |

| ~1650 | C=N stretch (Imidazole ring) |

| 1580-1450 | C=C stretch (Imidazole ring) |

| 1480-1420 | CH₂ scissoring |

| 1280-1200 | C-N stretch |

| 900-650 | Ring bending modes |

Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's constitution and revealing its preferred solid-state conformation.

Furthermore, XRD analysis elucidates the crystal packing, showing how individual molecules interact with each other through forces like hydrogen bonds, van der Waals forces, and π-π stacking. For "this compound", XRD could reveal hydrogen bonding between the pyrrolidine N-H (if present as a salt) and the imidazole nitrogen of an adjacent molecule. This information is crucial for understanding the physicochemical properties of the solid form, such as solubility and stability, and provides a static picture that complements the dynamic conformational information obtained from NMR.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₆N₃Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 10.22 |

| β (°) | 98.5 |

| Volume (ų) | 1062.1 |

| Z (molecules/unit cell) | 4 |

| Key Interaction | Intermolecular H-bond: N⁺-H···Cl⁻ |

Mass Spectrometry for Reaction Monitoring and Pathway Analysis

Mass spectrometry (MS) is a pivotal analytical technique in chemical research, offering high sensitivity and specificity for the detection and identification of molecules. In the study of this compound, advanced MS methodologies are indispensable for monitoring the progress of its synthesis and elucidating potential metabolic or degradation pathways. These techniques provide detailed molecular-level information by measuring the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with very high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of an analyte's elemental formula, providing a high degree of confidence in its identification. In the context of this compound research, HRMS is a powerful tool for both reaction monitoring and the identification of unknown products or impurities. researchgate.net

During the synthesis of this compound, HRMS can be coupled with liquid chromatography (LC) to monitor the reaction mixture over time. This LC-HRMS setup allows for the separation and precise mass measurement of reactants, intermediates, the final product, and any side products. By comparing the experimentally measured accurate masses with theoretical values, researchers can unambiguously identify each component. For instance, in a potential synthetic route involving the alkylation of imidazole with a suitable pyrrolidine precursor, HRMS can track the consumption of starting materials and the formation of the desired product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading.

The table below illustrates how HRMS can be used to distinguish between compounds with the same nominal mass but different elemental compositions, a common challenge in complex reaction mixtures.

Table 1: Theoretical Exact Masses of Species in a Hypothetical Synthesis This interactive table provides the calculated exact masses for potential reactants and the final product in the synthesis of this compound. The high precision is critical for unambiguous identification via HRMS.

| Compound Name | Chemical Formula | Nominal Mass | Theoretical Exact Mass (Monoisotopic) |

|---|---|---|---|

| Imidazole | C₃H₄N₂ | 68 | 68.03745 |

| 3-(Chloromethyl)pyrrolidine | C₅H₁₀ClN | 119 | 119.05290 |

| This compound | C₈H₁₃N₃ | 151 | 151.11095 |

Ion Mobility-Mass Spectrometry for Conformer Separation

Ion Mobility-Mass Spectrometry (IM-MS) adds a powerful dimension to chemical analysis by separating ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution. nih.gov This gas-phase separation technique measures an ion's collision cross-section (CCS), which is a value reflecting its three-dimensional structure. nih.gov For a structurally flexible molecule like this compound, which can exist as multiple conformers (spatial arrangements of atoms that can be interconverted by rotation about single bonds), IM-MS is uniquely suited for their separation and characterization.

The linkage between the pyrrolidine and imidazole rings allows for considerable rotational freedom, leading to different conformers, such as "extended" or "folded" structures. These conformers are isobaric (have the same mass) and often cannot be distinguished by conventional mass spectrometry alone. High-resolution ion mobility techniques, such as Trapped Ion Mobility Spectrometry (TIMS) or Structures for Lossless Ion Manipulation (SLIM), can physically separate these conformers before they enter the mass analyzer. nih.govsepscience.com This allows researchers to study the conformational landscape of the molecule, which can be crucial for understanding its interactions with biological targets or its physicochemical properties.

The ability to separate conformers provides deeper structural insights. For example, different conformers might exhibit distinct fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, allowing for more detailed structural elucidation.

Table 2: Hypothetical Conformers of this compound and Illustrative CCS Values This table conceptualizes how different spatial arrangements (conformers) of the molecule would present different collision cross-sections (CCS) in an ion mobility experiment, allowing for their separation.

| Conformer Description | Relative Conformation | Postulated Collision Cross-Section (CCS) in Ų (Illustrative) |

|---|---|---|

| Extended Conformer | The imidazole and pyrrolidine rings are positioned far apart. | 135.2 |

Electrochemical Methods for Studying Redox Properties and Mechanisms

Electrochemical methods are employed to investigate the redox (reduction-oxidation) behavior of chemical compounds, providing fundamental information about their ability to accept or donate electrons. For this compound, techniques such as cyclic voltammetry (CV) can be used to determine its redox potentials and to probe the mechanisms of its electron transfer processes.

The imidazole moiety within the molecule is known to be electroactive and can undergo oxidation at a specific potential. In a typical CV experiment, a voltage is swept across a working electrode submerged in a solution containing the compound. The resulting current is measured, and a plot of current versus voltage (a voltammogram) is generated. The potential at which a current peak appears indicates the oxidation or reduction potential of the analyte.

These redox potentials are critical for understanding the compound's stability in different chemical environments and its potential interactions within biological systems, where redox processes are ubiquitous. nih.gov Furthermore, by systematically varying experimental parameters such as the pH of the solution, researchers can gain insight into the redox mechanism. For instance, a change in the oxidation potential as a function of pH can indicate that the electron transfer is coupled with a proton transfer event, a common mechanism for nitrogen-containing heterocyclic compounds like imidazole. researchgate.net This information is vital for predicting the compound's behavior and potential reactivity in physiological or environmental contexts.

Table 3: Hypothetical Redox Potentials for this compound at Different pH Values This interactive table illustrates how the oxidation potential of the imidazole moiety might shift with pH, suggesting a proton-coupled electron transfer mechanism that could be elucidated using electrochemical methods.

| Solution pH | Anodic Peak Potential (Epa) vs. Ag/AgCl (Hypothetical) | Inferred Mechanism |

|---|---|---|

| 3.0 | +1.15 V | Oxidation is less favorable at low pH due to protonation of nitrogen atoms. |

| 7.4 | +0.98 V | Represents the oxidation potential under physiological-like conditions. |

Emerging Research Applications and Potential of 1 Pyrrolidin 3 Ylmethyl 1h Imidazole Non Clinical

1-(pyrrolidin-3-ylmethyl)-1H-imidazole in Catalyst Design

The distinct chemical properties of the pyrrolidine (B122466) and imidazole (B134444) moieties allow this compound to be explored in two major domains of catalysis: as a component in organocatalysts and as a ligand for transition metal complexes.

The pyrrolidine scaffold is a well-established "privileged motif" in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. beilstein-journals.org Chiral pyrrolidines, in particular, have become central to asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. nih.gov The catalytic activity of these structures typically stems from the secondary amine of the pyrrolidine ring, which can activate substrates through the formation of enamine or iminium ion intermediates.

The potential of this compound in this area lies in its chiral pyrrolidine core. By analogy with widely studied pyrrolidine-based organocatalysts, it could be employed to catalyze a range of enantioselective transformations. nih.gov Researchers have successfully synthesized numerous pyrrolidine-based catalysts that are highly effective in reactions such as the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. beilstein-journals.org The imidazole group in this compound could further modulate the catalyst's activity and selectivity by acting as a hydrogen bond donor/acceptor or a basic site, influencing the transition state of the reaction.

Table 1: Examples of Reactions Catalyzed by Pyrrolidine-Based Organocatalysts

| Catalyst Type | Reaction | Typical Substrates | Outcome |

| Diarylprolinol silyl (B83357) ethers | Michael Addition | Aldehydes, Nitroolefins | High enantioselectivity (up to 85% ee) beilstein-journals.org |

| Prolinamide derivatives | Aldol Reaction | Acetone (B3395972), Trihalomethyl ketones | Efficient catalysis in aqueous media nih.gov |

| Pyrrolidine-sulfonamides | Nitro-Michael Reaction | Various aldehydes and nitroalkenes | High yield and diastereoselectivity nih.gov |

The imidazole ring is an excellent ligand for a wide variety of transition metals due to the coordinating ability of its nitrogen atoms. researchgate.netazjournalbar.com Metal complexes incorporating imidazole-based ligands are instrumental in many catalytic processes. The compound this compound can act as a versatile ligand, where the imidazole nitrogen can bind to a metal center. bohrium.com The pyrrolidine ring, meanwhile, can be used to introduce chirality and steric bulk around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction.

Research on 1H-imidazole as a ligand has shown its ability to form stable complexes with various metal ions, including Cr³⁺, Co²⁺, and Zn²⁺. azjournalbar.com Depending on the metal and other ligands present, these complexes can adopt different geometries, such as octahedral or tetrahedral, which is crucial for their catalytic function. researchgate.netazjournalbar.com By incorporating the chiral pyrrolidine framework, ligands derived from this compound could be used to develop novel catalysts for asymmetric reactions, such as hydrogenations, cross-coupling reactions, and oxidations.

Table 2: Geometries of Transition Metal Complexes with Imidazole Ligands

| Metal Ion | Example Complex Composition | Deduced Geometry |

| Chromium (Cr³⁺) | Cr(IM)₄(H₂O)₂₃ | Octahedral researchgate.netazjournalbar.com |

| Cobalt (Co²⁺) | [Co(IM)₆]Cl₂ | Octahedral researchgate.netazjournalbar.com |

| Zinc (Zn²⁺) | [Zn(IM)₂(H₂O)₂] | Tetrahedral researchgate.netazjournalbar.com |

| (IM = 1H-imidazole) |

Application of this compound in Materials Science

The structural features of this compound also make it a promising candidate for the development of advanced materials, including porous crystalline solids and functional polymers.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). researchgate.netnih.gov These materials are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. mdpi.com The synthesis of MOFs relies on linkers that possess multiple coordination sites capable of binding to the metal nodes.

With nitrogen atoms in both the pyrrolidine and imidazole rings, this compound can function as a bifunctional organic linker. It can bridge multiple metal centers to form one-, two-, or three-dimensional coordination polymers. researchgate.net The flexibility of the methyl-pyrrolidine group combined with the rigidity of the imidazole ring could lead to the formation of novel network topologies and porous architectures. The inherent chirality of the pyrrolidine moiety could also be used to construct chiral MOFs, which are valuable for enantioselective separations and catalysis.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are explored as green solvents and catalysts due to their low vapor pressure and high thermal stability. nih.gov Imidazolium-based cations are among the most common components of ILs. nih.gov this compound can serve as a precursor for the synthesis of novel ILs. Quaternization of one or both nitrogen atoms of the imidazole ring would result in the formation of an imidazolium (B1220033) salt, a key component of many ILs. researchgate.net

Furthermore, this compound can be incorporated into polymer structures to create polymeric ionic liquids (PILs) or other functional polymers. PILs combine the properties of ionic liquids with the mechanical stability of polymers. researchgate.net Pyrrolidinium-based PILs have been synthesized and investigated as stable polymer electrolytes. researchgate.net Similarly, the vinylogous counterpart of the imidazole moiety or functionalization of the pyrrolidine ring would allow this compound to be polymerized or grafted onto polymer backbones, leading to materials with applications in areas such as ion conduction, gas separation, or as catalytic supports.

This compound as a Structural Component in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional superstructures is a key goal in this field.

This compound possesses several features that make it an excellent building block for supramolecular assembly. The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These functionalities can direct the self-assembly of the molecule into complex architectures like chains, sheets, or helices. The imidazole ring can also participate in π-π stacking interactions. Research has shown that even simple imidazoles like 1-methylimidazole (B24206) can catalyze complex self-organization reactions, such as the [3+3]-cyclodimerization of acylethynylpyrroles, highlighting the role of the imidazole moiety in facilitating supramolecular transformations. mdpi.com The combination of hydrogen bonding sites and a chiral center in this compound provides a powerful tool for designing complex, chiral supramolecular systems.

Future Research Directions and Challenges for 1 Pyrrolidin 3 Ylmethyl 1h Imidazole

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of 1-(pyrrolidin-3-ylmethyl)-1H-imidazole and its derivatives presents an opportunity to leverage modern organic chemistry techniques for improved efficiency, stereocontrol, and diversity. While classical methods for linking pre-formed pyrrolidine (B122466) and imidazole (B134444) rings exist, future research could explore more advanced and convergent strategies. mdpi.comgoogle.com

Key Future Directions:

Stereoselective Synthesis: The pyrrolidine ring contains a chiral center at the 3-position. Future synthetic efforts should focus on stereoselective methods to produce enantiomerically pure forms of the compound, as different stereoisomers can exhibit distinct biological profiles. nih.gov This could involve using chiral starting materials, such as derivatives of proline, or employing asymmetric catalysis. mdpi.com

Advanced Cyclization Strategies: Rather than coupling two pre-existing rings, novel methods could construct one heterocycle directly onto the other. For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for creating pyrrolidine rings and could be adapted for this system. nih.gov

Modern Catalysis: The application of photocatalysis, electrochemistry, and advanced transition-metal-catalyzed cross-coupling reactions could offer milder and more efficient routes to synthesize a library of derivatives with diverse substitutions on either the pyrrolidine or imidazole ring. springerprofessional.deresearchgate.net These methods often provide access to chemical space that is difficult to reach with traditional thermal reactions. springerprofessional.de

Flow Chemistry and Automation: Implementing continuous flow synthesis could enable safer, more scalable, and highly optimized production of the target compound and its analogs. Automated synthesis platforms could then rapidly generate libraries of related compounds for screening.

Table 1: Potential Methodological Advancements in Synthesis

| Methodology | Potential Advantage | Research Challenge |

|---|---|---|

| Asymmetric Catalysis | Access to single enantiomers, crucial for pharmacological studies. | Development of specific catalysts for the desired transformation. |

| Photocatalysis | Mild reaction conditions, novel reactivity patterns. | Substrate scope and optimization of light source/photocatalyst. |

| Electrochemical Synthesis | Avoidance of harsh reagents, unique selectivity. | Scalability and control of electrochemical parameters. |

Novel Computational Approaches and Predictive Modeling for this compound

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research, thereby saving time and resources. mdpi.commdpi.com

Future Computational Research:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to understand the molecule's electronic structure, preferred conformations, and reactivity. rjeid.com This information is fundamental for predicting how the molecule will interact with biological targets.

Molecular Docking: Virtual screening of this compound and a virtual library of its derivatives against known protein targets can identify potential biological activities. rjeid.comresearchgate.net Targets could be selected based on the known activities of other imidazole and pyrrolidine-containing compounds, such as kinases, proteases, and G-protein coupled receptors (GPCRs). mdpi.com

Molecular Dynamics (MD) Simulations: Once a potential protein-ligand interaction is identified through docking, MD simulations can be used to assess the stability of the complex over time. rjeid.com This provides a more dynamic and realistic picture of the binding event and can help refine the understanding of the interaction.

Quantitative Structure-Activity Relationship (QSAR): As experimental data becomes available for a series of analogs, QSAR models can be developed. These models mathematically correlate chemical structure with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds and prioritizing the most promising candidates for synthesis. arxiv.org

Table 2: Computational Strategies for Compound Investigation

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic properties and molecular geometry. | Reactivity maps, conformational energy landscapes. |

| Molecular Docking | Predict binding modes to various protein targets. | Prioritized list of potential biological targets and binding affinities. |

| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes. | Information on binding stability and key intermolecular interactions. |

Identification of New Molecular Targets and Pathways for Mechanistic Understanding

A significant challenge and opportunity lie in identifying the specific molecular targets and biological pathways modulated by this compound. Given the prevalence of its core scaffolds in medicine, the compound could interact with a wide range of proteins. nih.govnih.gov

Strategies for Target Identification:

Hypothesis-Driven Screening: Based on the activities of structurally similar compounds, a focused screening campaign could be initiated. For example, many imidazole-containing drugs are antifungal agents that inhibit the enzyme 14α-demethylase, while various pyrrolidine derivatives show anticancer or antiviral activity. nih.govresearchgate.net

Phenotypic Screening: An unbiased approach involves testing the compound in various cell-based assays that model different diseases (e.g., cancer cell proliferation, bacterial growth, viral replication) to identify a biological effect. A positive "hit" would then trigger further studies to deconvolute the mechanism and identify the target.

Chemoproteomics: Advanced chemical biology techniques, such as affinity-based protein profiling, can be used to identify the direct binding partners of the compound in a complex biological sample (e.g., a cell lysate). This provides a powerful, unbiased method for novel target discovery.

Integration with Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can significantly accelerate research on this compound. frontiersin.orgnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. arxiv.orgnih.gov

Applications of AI/ML:

Retrosynthesis Prediction: AI tools can propose novel and efficient synthetic routes for the compound and its derivatives, potentially identifying pathways that a human chemist might overlook. arxiv.org

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold, optimized for predicted activity against a specific target and desirable pharmacokinetic properties.

Bioactivity Prediction: ML models, trained on large public or private databases, can predict the likely biological activities of the compound. frontiersin.orgsemanticscholar.org This can help prioritize which experimental assays are most likely to yield a positive result.

Data Analysis: As high-throughput screening or complex multi-omics data are generated, ML algorithms can be used to analyze the results, identify structure-activity relationships, and generate hypotheses about the compound's mechanism of action. nih.gov

Table 3: AI and Machine Learning Integration in Research

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Synthesis Planning | Predict optimal reaction pathways and conditions. | Reduced development time and cost for synthesizing new analogs. |

| Generative Models | Design novel molecules with desired properties. | Rapid exploration of chemical space for lead optimization. |

| Predictive Models | Forecast biological activity and ADMET properties. | Prioritization of high-potential compounds for synthesis and testing. |

Q & A

Q. What synthetic strategies are effective for introducing substituents at the 1-position of 1H-imidazole scaffolds?

The synthesis of 1-substituted imidazoles often employs nucleophilic substitution or transition metal-catalyzed coupling. For example, 1-(nitrophenyl)-1H-imidazole derivatives are synthesized via CuI-catalyzed coupling between halo-nitrobenzene and substituted imidazoles under argon, followed by column chromatography purification . Similarly, Pd-catalyzed regioselective C–H functionalization enables late-stage diversification of imidazole pharmaceuticals, such as introducing biphenyl or trifluoromethylphenyl groups . For 1-(pyrrolidin-3-ylmethyl)-1H-imidazole, a plausible approach involves alkylation of pyrrolidine derivatives with imidazole precursors under basic conditions, leveraging methodologies from analogous imidazole syntheses.

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the regiochemistry of substituted imidazoles?

NMR is critical for confirming substitution patterns. For instance, in 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives, distinct ¹H NMR signals for imidazole protons (e.g., δ 7.2–7.8 ppm for aromatic protons) and substituents (e.g., δ 5.2 ppm for benzylic CH₂) confirm regioselective functionalization . ¹³C NMR further resolves quaternary carbons and substituent effects, such as deshielding due to electron-withdrawing groups.

Q. What purification techniques are optimal for isolating 1-substituted imidazoles with high yield and purity?

Silica gel column chromatography is widely used, as demonstrated for 1-(biphenylmethyl)-1H-imidazoles, achieving >95% purity . For polar derivatives, reverse-phase HPLC or recrystallization (e.g., using ethyl acetate/hexane mixtures) may enhance purity. Melting point analysis (e.g., 150–152°C for compound 8 in ) provides additional validation.

Advanced Research Questions

Q. How can computational models like CoMSIA guide the design of 1-substituted imidazoles with enhanced bioactivity?

Comparative Molecular Similarity Indices Analysis (CoMSIA) correlates structural features with biological activity. For 1-(naphthylalkyl)-1H-imidazole analogs, steric, electrostatic, and hydrophobic fields in CoMSIA models predicted antiepileptic potency (pED₅₀ values) . Applying similar QSAR approaches to this compound could optimize substituents for target binding (e.g., GLP-1 receptor activation ) or metabolic stability.

Q. What experimental and computational methods resolve contradictions in regioselectivity data for imidazole functionalization?

Discrepancies in substitution patterns (e.g., C-2 vs. C-5 selectivity) may arise from divergent reaction conditions. For example, Pd-catalyzed C–H activation favors C-5 functionalization in imidazoles under optimized ligand and temperature regimes . Density Functional Theory (DFT) calculations (e.g., Gaussian 09 ) can model transition states to rationalize selectivity, while kinetic studies (e.g., monitoring reaction intermediates via LC-MS) validate mechanistic hypotheses.

Q. How do pyrrolidine ring conformations influence the physicochemical properties of this compound?